N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLYLAWSMVHCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470979 | |
| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157554-76-2 | |
| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157554-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acetylation of 4-Bromo-2-Nitro-5-(Trifluoromethyl)Aniline
The most straightforward method involves the acetylation of 4-bromo-2-nitro-5-(trifluoromethyl)aniline. This reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent.
Reaction Mechanism :
The primary amine group of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate. Deprotonation and elimination of the leaving group (e.g., acetate or chloride) yield the acetamide.
Procedure :
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Dissolve 4-bromo-2-nitro-5-(trifluoromethyl)aniline (1 equiv) in anhydrous dichloromethane (DCM).
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Add acetic anhydride (1.2 equiv) dropwise under nitrogen atmosphere.
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Stir the mixture at 25–40°C for 6–12 hours.
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Quench the reaction with ice-cold water and extract the product using DCM.
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Purify via recrystallization from ethanol/water (3:1).
Yield : 75–85% (depending on solvent and temperature).
Optimization of Reaction Conditions
Effect of Acetylating Agent
| Acetylating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic anhydride | DCM | 25°C | 78 | 95 |
| Acetyl chloride | Toluene | 40°C | 85 | 97 |
| Acetic acid | Ethanol | Reflux | 60 | 88 |
Key Findings :
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Acetyl chloride provides higher yields due to its higher reactivity but requires strict moisture control.
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Acetic acid is less effective, necessitating catalytic acid (e.g., H₂SO₄) for completion.
Role of Catalysts and Bases
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Pyridine : Neutralizes HCl in acetyl chloride reactions, improving yield by 10–15%.
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Triethylamine : Preferred in non-polar solvents (e.g., toluene) for its superior solubility.
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethanol/water (3:1) yields needle-like crystals with >98% purity. Alternative solvents:
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Ethyl acetate/hexane (1:2): Suitable for large-scale purification.
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Methanol : Yields higher-purity product but lower recovery (70–75%).
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 2.15 (s, 3H, CH₃), 7.85 (s, 1H, Ar-H), 8.20 (s, 1H, Ar-H).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Industrial-Scale Production Considerations
Scalability Challenges
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Exothermic Reactions : Requires jacketed reactors with cooling systems to maintain temperatures below 50°C.
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Waste Management : Acetic acid byproducts must be neutralized before disposal.
Cost Efficiency
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Batch vs. Continuous Flow : Continuous flow systems reduce reaction time by 40% but increase upfront costs.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Acetylation | High yield, minimal steps | Requires pure aniline precursor |
| Stepwise Synthesis | Flexible substituent introduction | Low overall yield (~50%) |
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide.
Major Products
Reduction: The major product of the reduction reaction is N-[4-amino-2-nitro-5-(trifluoromethyl)phenyl]acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Potential
Research indicates that compounds with structural similarities to N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide exhibit anti-cancer properties. The nitro group enhances reactivity towards biological targets, which may lead to therapeutic effects against cancer. For instance, preliminary studies suggest that such compounds can interact with specific receptors or enzymes involved in cancer pathways.
2. Development of Agrochemicals
The unique chemical properties of this compound make it a candidate for developing agrochemicals. Its ability to act as a precursor for more complex molecules can be harnessed to create effective pesticides or herbicides.
3. Interaction Studies
Studies focusing on the interaction of this compound with various biological targets have shown promising results. The binding affinity of this compound to specific receptors is under investigation, which could lead to new therapeutic agents for treating diseases such as inflammation and cancer .
Materials Science Applications
This compound also finds applications in materials science due to its structural characteristics:
1. Synthesis of Functional Materials
The compound can be used as a building block in the synthesis of functional materials, including polymers and nanomaterials. Its reactivity allows for the formation of various derivatives that can exhibit unique physical properties suitable for advanced material applications .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study examining the anticancer properties of structurally related compounds, researchers found that derivatives featuring electron-withdrawing groups like nitro and trifluoromethyl showed enhanced potency against various cancer cell lines. This finding supports the hypothesis that this compound could serve as a lead compound in drug development aimed at cancer treatment .
Case Study 2: Synthesis Pathways
A detailed synthesis pathway outlined in recent research highlights how this compound can be synthesized through straightforward procedures yielding high purity and yield rates. This efficiency makes it an attractive candidate for further research and potential applications in pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
The following analysis compares N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.
Structural Features and Substituent Effects
Key Observations :
- Steric hindrance : The bromo and trifluoromethyl groups at positions 4 and 5 create steric bulk, which may reduce solubility compared to smaller substituents (e.g., methyl or methoxy) .
- Biological activity : Mefluidide’s sulfonamide group confers plant growth-regulating properties, whereas the main compound’s nitro group might favor pesticidal or herbicidal applications .
Physicochemical Properties
Key Observations :
- The main compound’s molecular weight (~335.1) is intermediate between simpler fluorinated acetamides (e.g., N-(4-fluorophenyl)acetamide) and benzothiazole derivatives, suggesting a balance between lipophilicity and steric bulk.
- Aqueous solubility is expected to be low due to the trifluoromethyl and bromo groups, contrasting with N-(4-fluorophenyl)acetamide’s higher solubility .
Biological Activity
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the molecular formula C₉H₆BrF₃N₂O₃ and a molecular weight of approximately 327.057 g/mol. It features a bromo group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, which contribute to its unique chemical properties. The compound typically appears as a powder with notable density and melting points ranging from 116 to 119 °C.
The biological activity of this compound is believed to be influenced by its functional groups:
- Bromo Group : Participates in nucleophilic substitution reactions.
- Nitro Group : Can undergo reduction reactions, forming reactive intermediates that interact with cellular components.
- Trifluoromethyl Group : Enhances lipophilicity, facilitating interaction with lipid membranes and proteins.
These interactions may lead to various biological effects, especially in cancer and microbial pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Target Organism | MIC (µg/mL) | Comparison |
|---|---|---|---|
| Compound 1 | S. aureus | 2 | Norfloxacin (2) |
| Compound 2 | E. coli | 4 | Ciprofloxacin (2) |
| This compound | Various bacteria | TBD | TBD |
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Similar compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the nitro group is particularly relevant as it enhances the compound's reactivity towards biological targets involved in cancer progression.
Structure-Activity Relationship (SAR)
Studies focusing on SAR have revealed that electron-withdrawing groups like the trifluoromethyl and nitro groups significantly enhance the biological activity of aryl acetamides. Compounds with these substitutions have shown improved potency against various pathogens and cancer cell lines compared to their electron-donating counterparts .
Case Studies
- Antimicrobial Activity : A study evaluated a series of benzimidazole derivatives, where compounds with similar structural motifs to this compound exhibited MIC values ranging from 12.5 to 250 µg/mL against C. albicans and S. typhi. The study highlighted the importance of functional group positioning in enhancing bioactivity .
- Anticancer Activity : Research on related compounds indicated significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values below 10 µM. These findings suggest that modifications around the phenyl ring can lead to substantial increases in anticancer potency.
Q & A
Q. What are the recommended synthetic routes for N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of halogenated nitroaryl acetamides typically involves nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives are synthesized by reacting substituted anilines with chloroacetyl chloride in the presence of a base like triethylamine (TEA) in acetonitrile at 60°C under inert atmosphere . Key factors affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
- Catalyst : TEA or DMAP (4-dimethylaminopyridine) can accelerate acylation.
Critical Note : Monitor reaction progress via TLC or HPLC to optimize quenching time and minimize byproducts like hydrolyzed acetamide .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted bromonitroaniline precursors) .
- NMR Spectroscopy : Confirm regiochemistry of bromo and nitro substituents. For example, H NMR should show a singlet for the acetamide methyl group (~2.1 ppm) and aromatic proton splitting patterns consistent with the substitution pattern .
- Elemental Analysis : Verify C, H, N, and Br content within ±0.4% of theoretical values .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Nitro and bromo groups make the compound prone to photodegradation. Store in amber vials at –20°C .
- Moisture : Hydrolysis of the acetamide group can occur in humid conditions. Use desiccants like silica gel in storage containers .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, such as nitro group reduction or Br–C bond cleavage .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Methodological Answer: The –CF group is strongly electron-withdrawing, which:
- Reduces Electron Density : Stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions, as shown in analogues like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .
- Enhances Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogues, affecting membrane permeability in biological assays .
Experimental Validation : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and compare with HPLC-measured logP values .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability : Test hepatic microsome stability (e.g., rat liver S9 fraction) to identify rapid Phase I/II metabolism (e.g., nitro group reduction to amine).
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding; >90% binding may reduce free compound concentration in vivo .
- Dose Adjustment : If in vivo efficacy is lower than in vitro IC, apply allometric scaling (e.g., mg/kg based on body surface area) to refine dosing .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Core Modifications : Replace bromo with iodo for heavier atom effects in crystallography studies or nitro with cyano for reduced steric hindrance .
- Side Chain Engineering : Introduce sulfonamide or piperazine moieties to improve solubility (e.g., analogues in ).
- Bioisosteres : Substitute –CF with –OCF or –SF to modulate potency against target enzymes (e.g., bacterial PPTases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
